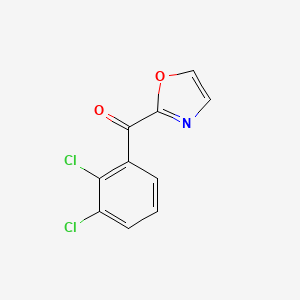

2-(2,3-Dichlorobenzoyl)oxazole

Descripción

Historical Evolution of Oxazole (B20620) Chemistry and its Foundational Discoveries

The study of oxazoles dates back to the late 19th century, with the first synthesis of a simple derivative, 2-methyl oxazole, reported in 1876. tandfonline.com However, the systematic development of oxazole chemistry began with the establishment of several key synthetic methodologies that remain cornerstones of the field.

One of the earliest and most impactful discoveries was the Fischer oxazole synthesis , developed by Emil Fischer in 1896. wikipedia.org This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to form a 2,5-disubstituted oxazole. wikipedia.org

A decade later, a highly versatile and widely adopted method, the Robinson-Gabriel synthesis , was independently described by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). wikipedia.orgsynarchive.comijpsonline.com This reaction proceeds through the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus oxychloride. wikipedia.orgpharmaguideline.com Its robustness has made it a staple for creating a wide array of oxazole derivatives. acs.org

Further advancements came in the mid-20th century. In 1947, John and R. H. Cornforth reported a new synthesis of oxazoles, and in 1949, they described the Cornforth rearrangement , a thermal rearrangement of 4-acyloxazoles that provides an alternative route to isomeric oxazole structures. wikipedia.orgrsc.org Later, in 1972, the van Leusen oxazole synthesis was introduced, utilizing tosylmethyl isocyanide (TosMIC) to react with aldehydes, offering a mild and efficient one-pot procedure to generate the oxazole core. ijpsonline.comnih.gov

Table 1: Foundational Oxazole Synthesis Methods

| Synthesis Method | Year Reported | Key Reactants | Description |

|---|---|---|---|

| Fischer Synthesis | 1896 | Cyanohydrin, Aldehyde | Acid-catalyzed reaction to form 2,5-disubstituted oxazoles. wikipedia.org |

| Robinson-Gabriel Synthesis | 1909-1910 | 2-Acylamino-ketone | Acid-catalyzed cyclodehydration to form oxazoles. wikipedia.orgsynarchive.com |

| Cornforth Rearrangement | 1949 | 4-Acyloxazole | Thermal rearrangement to produce an isomeric oxazole. wikipedia.org |

| van Leusen Synthesis | 1972 | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base-catalyzed reaction forming the oxazole ring. ijpsonline.comnih.gov |

Significance of the Oxazole Scaffold in Modern Chemical Research

The oxazole motif is a privileged scaffold in modern chemistry due to its unique electronic properties and its prevalence in a multitude of biologically active compounds. acs.orgnih.gov Its five-membered aromatic ring, containing both nitrogen and oxygen atoms, can engage in diverse non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets like enzymes and receptors. tandfonline.comnih.govresearchgate.net

In medicinal chemistry , the oxazole ring is a core component of numerous natural products with potent biological activities, including the diazonamides and phorboxazoles. wikipedia.orgnih.gov Synthetic oxazole derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral effects. nih.govresearchgate.nettandfonline.com The structural rigidity and metabolic stability of the oxazole ring make it an attractive bioisostere for other functional groups in drug design. nih.govrsc.org

Beyond medicine, the oxazole scaffold has found applications in materials science . Oxazole-based compounds have been investigated for their potential use as emissive materials in organic light-emitting diodes (OLEDs) and as sensitizers in photovoltaic devices, where their electronic properties can be fine-tuned to enhance efficiency and stability. numberanalytics.comnumberanalytics.com The versatility of the oxazole ring also extends to agrochemicals , where certain derivatives have been developed as pesticides and fungicides. tandfonline.comnumberanalytics.com

Table 2: Applications of the Oxazole Scaffold

| Field | Application Examples | Significance |

|---|---|---|

| Medicinal Chemistry | Antibiotics, Anticancer agents, Anti-inflammatory drugs | Core structure in many natural and synthetic bioactive molecules. nih.govresearchgate.net |

| Materials Science | Organic Light-Emitting Diodes (OLEDs), Photovoltaic cells | Tunable electronic and photophysical properties. numberanalytics.comnumberanalytics.com |

| Agrochemicals | Pesticides, Fungicides | Provides a stable chemical scaffold for active agents. tandfonline.comnumberanalytics.com |

The Research Significance of 2-(2,3-Dichlorobenzoyl)oxazole in Advanced Chemical Synthesis

The compound This compound is a synthetic molecule whose significance lies primarily in its potential as a specialized building block or intermediate for the construction of more complex chemical structures. Its structure, featuring an oxazole ring linked to a dichlorinated benzoyl group, provides multiple reactive sites for further chemical transformations.

The synthesis of this compound would logically involve the formation of an amide bond followed by cyclization, or the direct coupling of a pre-formed oxazole ring with a 2,3-dichlorobenzoyl moiety. For instance, a common synthetic strategy for related structures involves the reaction of an acid chloride with an appropriate precursor.

The research value of this compound stems from the distinct chemical properties of its two main components:

The Oxazole Ring : The C2 position of the oxazole ring is known to be susceptible to deprotonation, creating a nucleophilic site that can react with various electrophiles. wikipedia.org This allows for the introduction of new substituents at this position.

The 2,3-Dichlorobenzoyl Group : The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This electronic effect can influence the reactivity of the adjacent ketone. Furthermore, the chlorine atoms can potentially be replaced through nucleophilic aromatic substitution or serve as handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which are powerful methods for forming carbon-carbon bonds. ijpsonline.com

This combination of features makes this compound a potentially useful intermediate in diversity-oriented synthesis, where a common scaffold is used to generate a library of structurally diverse molecules. By selectively manipulating the oxazole ring or the dichlorophenyl group, chemists can access a range of novel compounds for screening in drug discovery or materials science research. The use of related dichlorinated benzoxazole (B165842) building blocks, such as 2,6-Dichlorobenzoxazole and 2,5-Dichlorobenzoxazole, in the synthesis of insecticides and pharmaceutical precursors highlights the established utility of such halogenated heterocyclic systems. chemicalbook.comchemicalbook.com

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2,3-dichlorophenyl)(1,3-oxazol-2-yl)methanone |

| Molecular Formula | C₁₀H₅Cl₂NO₂ |

| Molecular Weight | 242.06 g/mol |

| CAS Registry Number | 898760-53-7 |

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNQDHMGSZVQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642109 | |

| Record name | (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-53-7 | |

| Record name | (2,3-Dichlorophenyl)-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,3 Dichlorobenzoyl Oxazole and Its Analogues

Strategic Approaches to Oxazole (B20620) Ring Formation

The formation of the oxazole ring is a fundamental step in the synthesis of 2-(2,3-dichlorobenzoyl)oxazole. Various classical and contemporary methods have been developed to achieve this, each with its own set of advantages and limitations.

Classical and Established Oxazole Syntheses: A Comprehensive Analysis

Several named reactions have become cornerstones of oxazole synthesis, providing reliable routes to this important heterocycle.

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone. pharmaguideline.comsynarchive.comwikipedia.org The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. pharmaguideline.comijpsonline.com While effective for producing 2,5-diaryloxazoles, the use of strong acids can sometimes lead to low yields. ijpsonline.comacs.org An important mechanistic insight is that the oxygen atom from the amide carbonyl is incorporated into the oxazole ring, while the ketone oxygen is eliminated. acs.org

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reaction proceeds via the formation of an iminochloride intermediate, followed by reaction with the aldehyde, cyclization, and dehydration. wikipedia.org It is particularly useful for the synthesis of 2,5-disubstituted oxazoles, often with aromatic substituents. wikipedia.orgcutm.ac.in

Van Leusen Oxazole Synthesis: This versatile method, developed in 1972, utilizes the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form 5-substituted oxazoles. mdpi.comorganic-chemistry.org The reaction mechanism involves the deprotonation of TosMIC, addition to the aldehyde, and a subsequent 5-endo-dig cyclization to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. mdpi.comwikipedia.org

Bredereck Reaction: This approach involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles. ijpsonline.com It is considered an efficient and economical method for oxazole synthesis. ijpsonline.com

| Synthesis Method | Key Reactants | Substitution Pattern | Catalyst/Reagent | Key Advantages |

|---|---|---|---|---|

| Robinson-Gabriel | α-Acylamino ketone | 2,5-Disubstituted | H₂SO₄, PPA, PCl₅ | Good for diaryloxazoles |

| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted | Anhydrous HCl | Mild conditions |

| Van Leusen | Aldehyde, TosMIC | 5-Substituted | Base (e.g., K₂CO₃) | High versatility, one-pot |

| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted | - | Efficient and economical |

Modern Catalytic Approaches for Substituted Oxazole Synthesis

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, scope, and sustainability of oxazole synthesis.

Metal-Catalyzed Cyclizations:

Copper-Catalyzed Reactions: Copper(II) triflate has been used as a catalyst for the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Another approach involves a sequential copper-catalyzed amidation of vinyl halides followed by an iodine-promoted cyclization to yield highly substituted oxazoles. organic-chemistry.org

Gold-Catalyzed Reactions: The combination of gold catalysis and a radical oxidant like 4-MeO-TEMPO enables the synthesis of 5-oxazole ketones from internal N-propargylamides under mild conditions. organic-chemistry.org

Palladium-Catalyzed Coupling: Palladium catalysts have been employed in the amidation of oxazole intermediates with isocyanides. nih.gov

Zinc-Catalyzed Cyclizations: Zinc(II) triflate has been shown to catalyze the cyclization of propargyl alcohols with amides to produce oxazoles. organic-chemistry.org

Photoredox Catalysis: A sustainable approach for preparing substituted oxazoles involves a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines, which avoids the use of transition-metal catalysts and peroxides. organic-chemistry.orgrsc.org

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Copper(II) triflate | Diazoketones, Amides | 2,4-Disubstituted oxazoles | Efficient catalysis |

| Gold/4-MeO-TEMPO | N-propargylamides | 5-Oxazole ketones | Mild conditions, good functional group tolerance |

| CO₂/Photoredox | α-Bromo ketones, Amines | Substituted oxazoles | Sustainable, metal-free |

| Zinc(II) triflate | Propargyl alcohols, Amides | Substituted oxazoles | Effective cyclization catalyst |

Application of Green Chemistry Principles in Oxazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to oxazole synthesis to reduce waste, avoid hazardous substances, and improve energy efficiency. ijpsonline.com

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate oxazole synthesis. For instance, the Van Leusen synthesis of 5-aryl-1,3-oxazoles has been successfully performed using microwave assistance, leading to high yields and efficiency. mdpi.comnih.gov Another example involves the reaction of para-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF under microwave irradiation to form 2,4-disubstituted oxazoles. tandfonline.com

Ultrasound-Assisted Synthesis (Sonochemistry): Ultrasound has been employed to enhance reaction rates and yields in oxazole synthesis. The use of ultrasound in combination with deep eutectic solvents has been shown to improve yields and shorten reaction times for the synthesis of oxazoles from phenacyl bromides and amides. nih.gov

Ionic Liquids: Ionic liquids have been used as environmentally benign solvents and catalysts in oxazole synthesis. ijpsonline.com For example, the Van Leusen reaction has been successfully carried out in ionic liquids, which can often be recycled and reused. nih.govijpsonline.com

Synthesis and Integration of the 2,3-Dichlorobenzoyl Moiety

Precursor Synthesis and Reactivity of 2,3-Dichlorobenzoyl Chloride

2,3-Dichlorobenzoyl chloride is a key intermediate and is typically synthesized from 2,3-dichlorobenzoic acid by reacting it with thionyl chloride. chemicalbook.comgoogle.com Another synthetic route involves the hydrolysis of 2,3-dichlorobenzotrichloride in the presence of a catalyst like zinc chloride. chemicalbook.comgoogle.com

The reactivity of 2,3-dichlorobenzoyl chloride is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to its use in acylation reactions.

Strategies for Orthogonal Coupling Reactions to Incorporate the Dichlorobenzoyl Group

The final step in the synthesis of this compound often involves the coupling of the 2,3-dichlorobenzoyl moiety with the pre-formed oxazole ring or a suitable precursor.

A common strategy is the condensation of 2,3-dichlorobenzoyl chloride with an oxazole precursor. For instance, the reaction can be carried out with oxazole itself in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct.

Another approach involves the use of 2,3-dichlorobenzoyl cyanide as an intermediate. chemicalbook.comresearchgate.net This cyanide can be prepared from 2,3-dichlorobenzoyl chloride and a cyanide source, such as copper(I) cyanide. chemicalbook.comresearchgate.net The resulting 2,3-dichlorobenzoyl cyanide can then be reacted with other reagents to form the desired oxazole-containing product.

Design and Synthesis of this compound Derivatives and Analogs

The creation of analogs of this compound hinges on versatile synthetic routes that permit structural variation. Key approaches include building the oxazole heterocycle with desired substituents, modifying a pre-existing dichlorobenzoyl moiety, or employing multi-component reactions to generate diverse libraries of related compounds in an efficient manner.

Modifications to the oxazole ring are achieved either by constructing the ring from diverse precursors or by performing substitution reactions on a pre-formed oxazole.

Ring Formation Strategies: Classic and modern cyclization methods provide the primary means of introducing diversity into the oxazole core. The Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a foundational method. wikipedia.org Modern variations offer broader substrate scope and milder conditions. For instance, iodine-catalyzed tandem oxidative cyclization can be used to synthesize 2,5-disubstituted oxazoles from aldehydes and methyl ketones. organic-chemistry.org Another approach involves the cyclization of β-acylamino ketones, where the choice of base can selectively yield either oxazolines or fully aromatic oxazoles. organic-chemistry.org

Researchers have also utilized propargylic amides, which can be transformed into the corresponding oxazoles through gold-catalyzed reactions or by using reagents like ZnI₂ and FeCl₃. organic-chemistry.orgorganic-chemistry.org These methods are valuable for creating specific substitution patterns on the oxazole ring before the introduction of the dichlorobenzoyl group.

Post-Cyclization Modification: Direct functionalization of the oxazole ring is also a key strategy. The reactivity of the oxazole ring dictates the position of substitution. Electrophilic aromatic substitution typically occurs at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.comsemanticscholar.org In contrast, nucleophilic aromatic substitution is more common at the C2 position, often requiring a halogen as a leaving group. tandfonline.comsemanticscholar.org

A powerful technique for functionalizing the C2 position involves lithiation. Treatment of an oxazole with a strong base like n-butyllithium can deprotonate the C2 carbon, creating a nucleophilic species that can react with various electrophiles. nih.gov This method allows for the introduction of a wide range of substituents directly onto the carbon that will ultimately bear the dichlorobenzoyl group.

| Reaction Type | Starting Materials | Key Reagents/Conditions | Resulting Substitution | Reference(s) |

| Iodine-Catalyzed Cyclization | Aromatic Aldehydes, Methyl Ketones, NH₄OAc | I₂, O₂ (air), heat | 2,5-Disubstituted Oxazoles | organic-chemistry.org |

| Gold-Catalyzed Cyclization | Propargylic Amides | Gold(I) catalyst | Alkylideneoxazolines (precursors) | organic-chemistry.org |

| Base-Induced Cyclization | β-Acylamino Ketones | I₂, TBHP, Base (e.g., K₂CO₃) | 2,4,5-Trisubstituted Oxazoles | organic-chemistry.org |

| Lithiation & Electrophilic Trap | 4,5-Diaryloxazole | n-BuLi, then Electrophile (E+) | 2-Substituted-4,5-diaryloxazoles | nih.gov |

| Electrophilic Substitution | Oxazole with Electron-Donating Group | Electrophile (e.g., acyl chloride) | Substitution at C5-position | tandfonline.comsemanticscholar.org |

Varying the substitution pattern on the benzoyl ring is critical for creating a diverse range of analogs. This is typically achieved by coupling different substituted benzoyl precursors with an oxazole core or an oxazole precursor.

The most direct synthesis of this compound involves the acylation of an oxazole species. One common method is the condensation of 2,3-dichlorobenzoyl chloride with an oxazole precursor in the presence of a base like triethylamine. A more versatile approach involves the reaction of a 2-magnesiated oxazole (an oxazolyl Grignard reagent), formed by treating oxazole with i-PrMgCl, with a Weinreb amide. sigmaaldrich.com This latter method is highly efficient for preparing 2-acyl oxazoles and allows for the use of various substituted Weinreb amides, including those with different halogenation patterns on the phenyl ring. sigmaaldrich.com

Palladium-catalyzed cross-coupling reactions also offer a robust route. For example, a Stille or Suzuki coupling could be used to link a dichlorophenyl group to a pre-functionalized oxazole ring, followed by oxidation of a methylene (B1212753) bridge to form the ketone. Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various iodo- or bromo-aromatics has been demonstrated as a straightforward route to 2-arylated oxazoles. organic-chemistry.org

| Reaction Type | Oxazole Component | Benzoyl Component | Key Reagents/Conditions | Reference(s) |

| Acyl Chloride Condensation | Oxazole Precursor | 2,3-Dichlorobenzoyl Chloride | Triethylamine, Aprotic Solvent (DMF/THF) | |

| Weinreb Amide Coupling | 2-Magnesiated Oxazole (Grignard) | N-methoxy-N-methyl-(2,3-dichlorobenz)amide | i-PrMgCl, THF | sigmaaldrich.com |

| Palladium-Catalyzed Coupling | Ethyl oxazole-4-carboxylate | Dichloro-iodobenzene | Pd₂(dba)₃, NaOtBu, Tri(2-furyl)phosphine | organic-chemistry.org |

Multi-component reactions (MCRs) are highly efficient for generating large libraries of compounds from simple starting materials in a single step. researchgate.net

The van Leusen oxazole synthesis is a prominent MCR that produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in the presence of a base like K₂CO₃. nih.gov By varying the aldehyde input, a wide array of analogs with different substituents at the C5 position of the oxazole ring can be rapidly synthesized. nih.gov

Another powerful strategy involves the reaction of carboxylic acids with isocyanoacetates, activated by a triflylpyridinium reagent. nih.gov This method avoids the need to pre-form activated acid derivatives like acid chlorides and demonstrates broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.gov The reaction proceeds through an in situ generated acylpyridinium salt, which then reacts with the isocyanide to form the oxazole ring. nih.gov

Furthermore, organoboron Lewis acids can catalyze the synthesis of highly substituted oxazoles from α-diazocarbonyl compounds and various nitriles. researchgate.net This protocol is compatible with a wide array of functional groups and provides access to diverse oxazole scaffolds in good to high yields. researchgate.net

| Named Reaction / Strategy | Component 1 | Component 2 | Component 3 | Key Reagents/Conditions | Reference(s) |

| Van Leusen Reaction | Aldehyde (R-CHO) | Tosylmethyl isocyanide (TosMIC) | - | Base (K₂CO₃), Methanol | nih.gov |

| Triflylpyridinium Activation | Carboxylic Acid | Alkyl Isocyanoacetate | - | Triflylpyridinium reagent, DMAP | nih.gov |

| Organoboron-Catalyzed Synthesis | α-Diazoketone | Nitrile (R-CN) | - | Organoboron Lewis Acid | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 2 2,3 Dichlorobenzoyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. For 2-(2,3-Dichlorobenzoyl)oxazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the dichlorophenyl ring.

The oxazole ring contains two protons, typically designated H-4 and H-5. Their chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic character of the ring. Generally, protons on the oxazole ring resonate in the aromatic region, often between δ 7.0 and 8.5 ppm. chemicalbook.comspectrabase.com The H-5 proton is usually found at a lower field (further downfield) than the H-4 proton due to its proximity to the ring oxygen.

The 2,3-dichlorophenyl group has three aromatic protons. Their chemical shifts and splitting patterns are determined by their positions relative to each other and to the electron-withdrawing chloro and benzoyl substituents. These protons would appear as a complex multiplet system in the aromatic region, typically between δ 7.4 and 8.3 ppm. rsc.org The coupling constants (J-values) between adjacent protons would provide valuable information about their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole H-4 | 7.20 - 7.40 | Singlet or Doublet |

| Oxazole H-5 | 7.80 - 8.00 | Singlet or Doublet |

| Phenyl H-4' | 7.50 - 7.70 | Multiplet |

| Phenyl H-5' | 7.40 - 7.60 | Multiplet |

| Phenyl H-6' | 7.70 - 7.90 | Multiplet |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a series of single lines, each corresponding to a unique carbon environment.

The molecule contains ten carbon atoms. The carbonyl carbon (C=O) of the benzoyl group is expected to be the most deshielded, appearing at a very low field, typically in the range of δ 170-185 ppm. The carbons of the oxazole ring (C-2, C-4, and C-5) would resonate in the aromatic region, generally between δ 120 and 160 ppm. researchgate.net The C-2 carbon, being attached to both nitrogen and oxygen (via the benzoyl group), would be at a lower field compared to C-4 and C-5. spectrabase.com

The six carbons of the dichlorophenyl ring would also appear in the aromatic region. The carbons directly bonded to the chlorine atoms (C-2' and C-3') will have their chemical shifts influenced by the halogen's inductive effect. The remaining aromatic carbons will appear at slightly different shifts depending on their position, with the carbon attached to the benzoyl group (C-1') also showing a distinct signal. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 175 - 185 |

| Oxazole C-2 | 155 - 165 |

| Oxazole C-4 | 120 - 130 |

| Oxazole C-5 | 135 - 145 |

| Phenyl C-1' | 130 - 140 |

| Phenyl C-2' (C-Cl) | 130 - 135 |

| Phenyl C-3' (C-Cl) | 130 - 135 |

| Phenyl C-4' | 125 - 135 |

| Phenyl C-5' | 125 - 135 |

| Phenyl C-6' | 125 - 135 |

Advanced Two-Dimensional NMR Techniques and NOE-Difference Spectroscopy

To unambiguously assign all proton and carbon signals and to elucidate the three-dimensional structure, advanced two-dimensional (2D) NMR experiments are employed. libretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. ipb.pt For this compound, COSY would reveal correlations between the adjacent protons on the dichlorophenyl ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or NOE-Difference): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.ptresearchgate.net An NOE experiment would be invaluable in determining the preferred conformation of the molecule, specifically the rotational orientation of the dichlorophenyl ring relative to the oxazole ring. Correlations between specific oxazole protons and phenyl protons would establish their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR and Raman spectra of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the benzoyl carbonyl group is expected in the IR spectrum, typically in the region of 1660-1690 cm⁻¹.

Aromatic C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region would correspond to the stretching vibrations within the phenyl and oxazole rings. nist.gov

C-O-C and C-N Stretching: Vibrations associated with the C-O and C-N bonds within the oxazole ring and the ether linkage would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C-Cl Stretching: The stretching vibrations of the carbon-chlorine bonds are expected to produce strong bands in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1660 - 1690 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Medium-Strong |

| C-O-C/C-N Stretch | 1000 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions associated with its conjugated systems. researchgate.netnist.gov

The primary chromophores in the molecule are the dichlorophenyl ring and the oxazole ring, linked by a carbonyl group. This extended conjugation is expected to result in strong absorption bands (π → π* transitions) in the UV region, likely between 250-350 nm. A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed. The exact position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the confirmation of the elemental formula, C₁₀H₅Cl₂NO₂. The monoisotopic mass of this compound is 240.9697 Da.

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a reproducible manner, yielding a characteristic fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments helps to confirm the structure of the parent molecule. researchgate.net

A plausible fragmentation pathway for this compound would likely involve initial cleavage at the bonds adjacent to the carbonyl group. sci-hub.st Key fragmentation steps could include:

Formation of the Dichlorobenzoyl Cation: Cleavage of the bond between the carbonyl carbon and the oxazole ring would lead to the formation of the highly stable 2,3-dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) at m/z 189.

Formation of the Oxazol-2-yl Cation: The corresponding oxazol-2-yl cation ([C₃H₂NO]⁺) at m/z 68 could also be formed.

Loss of Carbon Monoxide: The dichlorobenzoyl cation could further fragment by losing a molecule of carbon monoxide (CO) to form the dichlorophenyl cation ([C₆H₃Cl₂]⁺) at m/z 145.

Loss of Chlorine: Loss of a chlorine atom from the molecular ion or major fragments is another possible pathway.

Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely produce a prominent protonated molecular ion [M+H]⁺ at m/z 242, with minimal fragmentation, confirming the molecular weight. bris.ac.uk

Table 4: Predicted Key Mass Fragments for this compound (under EI)

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

| 241 | [M]⁺ | [C₁₀H₅Cl₂NO₂]⁺ |

| 189 | [Cl₂C₆H₃CO]⁺ | [C₇H₃Cl₂O]⁺ |

| 145 | [Cl₂C₆H₃]⁺ | [C₆H₃Cl₂]⁺ |

| 68 | [C₃H₂NO]⁺ | [C₃H₂NO]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Conformational Analysis

X-ray Diffraction (XRD), particularly single-crystal XRD, stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For a compound like this compound, XRD analysis would reveal the spatial relationship between the planar oxazole ring and the dichlorobenzoyl group.

While specific crystallographic data for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other structural databases, the expected outcomes of such an analysis can be described. The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. A critical parameter that would be determined is the dihedral angle between the oxazole ring and the dichlorophenyl ring, which is crucial for understanding the degree of electronic conjugation and steric hindrance between these two moieties.

The resulting data allows for the creation of a detailed molecular model and provides insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing. An example of the type of crystallographic data that would be obtained from an XRD experiment is presented in the table below, modeled on data for similarly complex heterocyclic compounds. researchgate.net

Table 1: Representative Crystallographic Data Table for a Molecular Compound This table is a representative example of data obtained from a single-crystal XRD experiment and does not represent actual data for this compound.

| Parameter | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₅Cl₂NO₂ |

| Formula Weight | 242.06 |

| Temperature | 293 K |

| Crystal System | Monoclinic (Hypothetical) |

| Space Group | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | a = 9.4 Å, b = 14.8 Å, c = 10.0 Å, β = 116.7° |

| Volume | 1250 ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.285 g/cm³ |

Core-Level Spectroscopy: X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Auger Electron Spectroscopy (AES)

Core-level spectroscopy provides profound insight into the electronic structure and chemical environment of atoms within a molecule. These techniques are element-specific and sensitive to the oxidation state and local bonding of the probed atom. While direct experimental spectra for this compound are not available, a detailed analysis can be extrapolated from studies on the parent oxazole molecule. osti.govdtu.dk The presence of the 2,3-dichlorobenzoyl substituent would introduce predictable modifications to the core spectra of the oxazole ring.

X-ray Absorption Spectroscopy (XAS)

XAS probes the transition of a core electron to an unoccupied electronic state upon absorption of an X-ray photon. uu.nl The resulting spectrum, particularly in the X-ray Absorption Near-Edge Structure (XANES) region, is a map of the unoccupied density of states and is sensitive to the geometry and electronic structure. whiterose.ac.uk

For this compound, XAS at the K-edges of Carbon (C), Nitrogen (N), and Oxygen (O) would be informative.

C K-edge: The spectrum would show distinct resonances corresponding to 1s → π* transitions for the different carbon atoms in both the oxazole and dichlorophenyl rings. The carbonyl carbon (C=O) would exhibit a unique signature due to its specific chemical environment. dtu.dk

N K-edge: This spectrum is dominated by the 1s → π* transition of the nitrogen atom within the oxazole ring. Its energy and intensity provide information about the involvement of nitrogen's lone pair in the aromatic system. osti.gov

O K-edge: Two distinct oxygen environments exist: the ether-like oxygen in the oxazole ring and the carbonyl oxygen. XAS could differentiate these, with the 1s → π*(C=O) transition being a prominent feature. uu.nl

X-ray Photoelectron Spectroscopy (XPS)

XPS measures the binding energy of core-level electrons, which are ejected from the molecule by X-ray irradiation. The precise binding energy is sensitive to the chemical environment, an effect known as the chemical shift. This makes XPS a powerful tool for identifying different atomic sites within a molecule. osti.gov

For this compound, XPS would provide:

C 1s Spectrum: A complex spectrum with multiple peaks corresponding to the ten carbon atoms in their distinct chemical environments. The carbonyl carbon would have the highest binding energy due to the strong electron-withdrawing effect of the oxygen atom. The carbons bonded to chlorine would also show a positive chemical shift compared to the other carbons on the phenyl ring.

N 1s Spectrum: A single peak corresponding to the nitrogen atom in the oxazole ring. Its binding energy would be influenced by the electron-withdrawing benzoyl group.

O 1s Spectrum: Two resolved peaks are expected, corresponding to the oxazole ring oxygen and the carbonyl oxygen, with the latter appearing at a different binding energy due to its double bond character.

Cl 2p Spectrum: This would show the characteristic 2p₃/₂ and 2p₁/₂ spin-orbit doublet, confirming the presence and chemical state of the chlorine atoms.

Based on detailed studies of the parent oxazole molecule, the core-level binding energies for the atoms in the oxazole ring can be estimated, as shown in the table below. osti.govdtu.dk

Table 2: Experimental Core-Level Binding Energies for Oxazole Data extracted from spectroscopic studies on the parent molecule, oxazole. osti.govdtu.dk These values serve as a baseline for understanding the electronic structure of the oxazole moiety in the title compound.

| Atom | Orbital | Binding Energy (eV) |

| Oxygen | O 1s | ~534.6 |

| Nitrogen | N 1s | ~401.8 |

| Carbon | C 1s | ~286.0 - 287.3 |

Auger Electron Spectroscopy (AES)

AES is a two-step process that follows the creation of a core hole (e.g., by X-ray photoionization). An electron from a higher energy level fills the core hole, and the excess energy is transferred to another electron (the Auger electron), which is then ejected and detected. The kinetic energy of the Auger electron is characteristic of the element and its chemical environment.

The normal Auger spectra of the C, N, and O atoms in this compound would be dominated by decay processes where the two final-state holes are in valence orbitals. osti.gov Analysis of these spectra, often aided by theoretical calculations, provides detailed information about electron correlation effects and the decay channels of core-excited states. arxiv.org Resonant AES, performed by tuning the incident X-ray energy to a specific core-to-unoccupied transition seen in XAS, can further disentangle the electronic structure by selectively probing the decay of specific excited states. osti.gov

Computational and Theoretical Investigations of 2 2,3 Dichlorobenzoyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental in understanding the electronic properties of 2-(2,3-Dichlorobenzoyl)oxazole. These calculations, often employing methods like Density Functional Theory (DFT), reveal the distribution of electrons within the molecule, which is crucial for its reactivity and interactions with biological targets. irjweb.combohrium.com

The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's electronic transitions and charge transfer capabilities. chemrxiv.orgbohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's stability and reactivity. irjweb.com For oxazole (B20620) derivatives, these calculations have shown that the electronic transitions are often of a π-π* character. bohrium.com

Table 1: Illustrative Frontier Molecular Orbital Energies for an Oxazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: This table provides example data for illustrative purposes. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of this compound. nih.govnih.gov These simulations model the movement of atoms in the molecule over time, providing a detailed picture of its dynamic behavior. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

By exploring the conformational space, MD simulations can identify the most stable conformations of the molecule and the energy barriers between them. This information is critical for drug design, as the bioactive conformation may not be the lowest energy state. nih.gov For oxazole-containing compounds, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.gov

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) is a widely used method for studying the ground state properties of molecules like this compound. nih.govmdpi.com DFT calculations can accurately predict a range of properties, including molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. irjweb.comresearchgate.net

DFT is also employed to predict the reactivity of the molecule by calculating reactivity descriptors. These descriptors, derived from the energies of the frontier molecular orbitals, include chemical potential, hardness, and the electrophilicity index, which help in understanding how the molecule will interact with other chemical species. irjweb.combohrium.com Studies on related heterocyclic systems have demonstrated the utility of DFT in elucidating reaction mechanisms and predicting the stability of different isomers. nih.govresearchgate.net

Table 2: Example Ground State Properties of a Dichlorinated Aromatic Compound Calculated by DFT

| Property | Calculated Value |

| Total Energy (Hartree) | -1250.5 |

| Dipole Moment (Debye) | 3.2 |

| Polarizability (a.u.) | 150.7 |

| Note: This table provides example data for illustrative purposes. |

Structure-Based Design Methodologies for this compound Analogs

Structure-based drug design relies on the three-dimensional structure of a biological target to design new molecules with improved affinity and selectivity. For this compound, this approach would involve using the known structure of its target protein to design analogs that fit more effectively into the binding site.

This process often involves molecular docking simulations to predict the binding mode and affinity of potential analogs. mdpi.com The insights gained from these simulations can guide the chemical synthesis of new compounds with enhanced pharmacological properties. nih.govresearchgate.net The development of inhibitors for various enzymes has been successfully guided by such methodologies, often leading to compounds with high potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Compounds and Their Pharmacological Modulators

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com For oxazole compounds, QSAR models have been developed to predict their activity as pharmacological modulators. researchgate.netnih.gov

These models use a set of molecular descriptors, which quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. nih.govnih.gov By correlating these descriptors with the observed biological activity, a predictive model can be built. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Chemical Reactivity and Transformation of 2 2,3 Dichlorobenzoyl Oxazole

Electrophilic Substitution Reactions on the Oxazole (B20620) Ring and Dichlorobenzoyl Moiety

Electrophilic substitution reactions are fundamental transformations in aromatic chemistry. byjus.commasterorganicchemistry.com In the case of 2-(2,3-dichlorobenzoyl)oxazole, both the oxazole ring and the dichlorobenzoyl group can potentially undergo such reactions, though their reactivity is significantly influenced by the electronic nature of the substituents.

The oxazole ring itself is generally considered an electron-rich heterocycle, but its reactivity towards electrophiles is modest. pharmaguideline.com Electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon. tandfonline.combrainly.in However, the presence of the electron-withdrawing 2,3-dichlorobenzoyl group at the C2 position deactivates the oxazole ring towards electrophilic substitution.

Conversely, the dichlorobenzoyl moiety is also deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing chlorine atoms and the carbonyl group. vaia.comquora.com These groups decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. vaia.commasterorganicchemistry.com Any electrophilic substitution on this ring would be directed to the positions meta to the activating group, but the deactivating nature of the chlorine atoms and the benzoyl group makes such reactions challenging. libretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com Subsequently, a proton is removed from the intermediate to restore aromaticity. byjus.commasterorganicchemistry.com In the context of this compound, the high energy of activation required for this first step on either ring system makes electrophilic substitution an unfavorable process under standard conditions.

Nucleophilic Substitution Reactions and Their Influence on the Oxazole Ring

Nucleophilic substitution reactions on the this compound molecule are more likely to occur than electrophilic substitutions. These reactions involve the attack of a nucleophile on an electron-deficient center. masterorganicchemistry.compressbooks.pub

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.combrainly.in The presence of a good leaving group at this position facilitates nucleophilic aromatic substitution. wikipedia.orgcutm.ac.in In this compound, the entire dichlorobenzoyl group could potentially act as a leaving group, but this is generally not a facile process. More commonly, reactions involving nucleophiles lead to ring-opening rather than direct substitution on the ring itself. pharmaguideline.com

However, if a leaving group were present on the dichlorobenzoyl ring, nucleophilic aromatic substitution could occur. The electron-withdrawing nature of the carbonyl group and the other chlorine atom would activate the ring towards such a reaction.

A significant aspect of nucleophilic reactions involving oxazoles is the propensity for the ring to open. pharmaguideline.com Attack of a nucleophile at the C2 position can lead to cleavage of the C2-O1 bond, resulting in the formation of an open-chain intermediate. cutm.ac.in This intermediate can then undergo further reactions, often leading to the formation of other heterocyclic systems. For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization sequence. pharmaguideline.com

Ring-Opening Reactions and Stability of the Oxazole Core

One common mode of ring-opening is initiated by nucleophilic attack at the C2 position, as previously discussed. pharmaguideline.comcutm.ac.in This process is often facilitated by the presence of electron-withdrawing groups at C2, such as the dichlorobenzoyl group in the title compound. The resulting open-chain species, often an isonitrile, can be unstable and undergo further transformations. wikipedia.orgcutm.ac.in

Deprotonation at the C2 position can also lead to ring-opening. cutm.ac.inslideshare.net In the presence of a strong base, the C2-proton can be abstracted, leading to an equilibrium with a ring-opened enolate-isonitrile. wikipedia.org

The stability of the oxazole ring can also be compromised under acidic or basic hydrolytic conditions. For instance, certain substituted oxazoles, particularly those with hydroxy and carboxy groups, have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess these specific substituents, the general susceptibility of the oxazole core to hydrolysis should be considered.

Furthermore, the study of the ring-opening reaction of oxazole has revealed the involvement of diradical intermediates, highlighting the complex electronic nature of this bond-breaking process. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder) of the Oxazole Heterocycle

The oxazole ring can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.comwikipedia.orgresearchgate.net This reactivity provides a powerful synthetic route to various other heterocyclic compounds, particularly pyridines and furans. wikipedia.orgresearchgate.net The oxazole acts as a diene, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct. wikipedia.orgyoutube.com This initial adduct is often unstable and undergoes a retro-Diels-Alder reaction or other rearrangements to yield the final product. researchgate.net

The efficiency of the Diels-Alder reaction with oxazoles can be enhanced by the presence of electron-donating substituents on the oxazole ring and electron-withdrawing groups on the dienophile. pharmaguideline.com Conversely, the inverse-electron-demand Diels-Alder reaction is also possible, where an electron-deficient oxazole reacts with an electron-rich dienophile. acs.org The reactivity of the oxazole in these reactions can be increased by activation of the oxazole nitrogen with Brønsted or Lewis acids. acs.orgnih.gov

In the context of this compound, the electron-withdrawing nature of the dichlorobenzoyl group at the C2 position would likely decrease the reactivity of the oxazole ring as a diene in a normal-electron-demand Diels-Alder reaction. However, it might enhance its reactivity in an inverse-electron-demand scenario.

The intramolecular Diels-Alder reaction of oxazoles has proven to be a particularly valuable tool in the synthesis of complex natural products. thieme-connect.com This strategy involves tethering the dienophile to the oxazole ring, leading to the formation of intricate polycyclic systems.

| Reaction Type | Reactants | Products | Key Features |

| Diels-Alder | Oxazole (diene) + Alkene/Alkyne (dienophile) | Pyridine or Furan derivatives | Often involves an unstable bicyclic adduct; reactivity influenced by substituents. tandfonline.comwikipedia.orgresearchgate.netyoutube.com |

| Inverse-Electron-Demand Diels-Alder | Electron-deficient oxazole + Electron-rich dienophile | Heterocyclic products | Reactivity can be enhanced by acid catalysis. acs.orgnih.gov |

| Intramolecular Diels-Alder | Oxazole with a tethered dienophile | Complex polycyclic systems | A powerful strategy in natural product synthesis. thieme-connect.com |

Oxidation and Reduction Reactions of the Compound

The this compound molecule possesses sites that are susceptible to both oxidation and reduction.

Oxidation:

The oxazole ring is generally susceptible to oxidation. pharmaguideline.com Oxidizing agents such as cold potassium permanganate, chromic acid, and ozone can lead to the opening of the oxazole ring. pharmaguideline.com Oxidation often occurs initially at the C4-C5 bond. tandfonline.com For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) results in the formation of an imide and benzoic acid. cutm.ac.in In the case of this compound, the dichlorobenzoyl group is relatively resistant to oxidation under mild conditions.

Reduction:

The reduction of oxazoles can lead to either ring-opening or the formation of oxazolines. tandfonline.com For instance, reduction with nickel and aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring cleavage. tandfonline.com Electrochemical reduction of the oxazole ring has also been reported to occur at the C2 position. tandfonline.com

The carbonyl group of the dichlorobenzoyl moiety is a prime site for reduction. It can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent would be crucial to selectively reduce the carbonyl group without affecting the oxazole ring or the chloro-substituents.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Oxazole Core

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of heterocyclic compounds like oxazoles. ingentaconnect.com Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings have been successfully applied to introduce substituents at various positions of the oxazole ring. ingentaconnect.com

To perform a cross-coupling reaction, the oxazole must first be converted into a suitable substrate, either a metallated oxazole (e.g., lithio-, stannyl-, or boryl-oxazole) or a halo- or trifloyloxy-oxazole. ingentaconnect.com The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4, allowing for regioselective metallation, typically at the C2 position using a strong base like n-butyllithium. ingentaconnect.com

For this compound, direct C-H functionalization of the oxazole ring via metal catalysis is a potential avenue for introducing new substituents. mdpi.comignited.in Palladium-catalyzed direct arylation at the C2 position of oxazoles has been demonstrated. ignited.in Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of substituted oxazoles. tandfonline.comacs.org

The chlorine atoms on the benzoyl ring also present opportunities for cross-coupling reactions. Palladium-catalyzed reactions are well-suited for coupling aryl chlorides with various partners. This would allow for the modification of the dichlorobenzoyl moiety, leading to a diverse range of derivatives.

| Coupling Reaction | Catalyst | Substrates | Typical Product |

| Suzuki-Miyaura | Palladium | Halo-oxazole + Boronic acid | Aryl/Alkyl-substituted oxazole |

| Stille | Palladium | Halo-oxazole + Organostannane | Aryl/Alkyl-substituted oxazole |

| Negishi | Palladium or Nickel | Halo-oxazole + Organozinc reagent | Aryl/Alkyl-substituted oxazole |

| Sonogashira | Palladium/Copper | Halo-oxazole + Terminal alkyne | Alkynyl-substituted oxazole |

| Direct C-H Arylation | Palladium | Oxazole + Aryl halide | Aryl-substituted oxazole |

Emerging Research Areas and Future Directions for 2 2,3 Dichlorobenzoyl Oxazole

Applications in Advanced Materials Science

The exploration of 2-(2,3-Dichlorobenzoyl)oxazole and its derivatives in materials science is a burgeoning field, with potential applications in polymer synthesis and coatings. The foundational chemistry of poly(2-oxazoline)s, which are polymers derived from 2-oxazoline monomers, offers a glimpse into the possibilities. These polymers are known for their biocompatibility and tunable properties, making them suitable for various biomedical applications. nih.govrsc.org The synthesis of these polymers can be controlled to produce materials with specific chain lengths and functional groups, offering a versatile platform for creating advanced materials. rsc.org

The introduction of functional groups, such as those present in this compound, into polymer chains can significantly alter their properties. For instance, the incorporation of such molecules could enhance thermal stability, flame retardancy, or create specific surface properties for advanced coatings. Research into poly(2-oxazoline)s has demonstrated the ability to create block copolymers, which are polymers with distinct blocks of different monomers. vt.edu This technique could be employed to create novel materials incorporating the specific characteristics of this compound.

| Polymer Type | Potential Application | Relevant Research |

| Poly(2-oxazoline)s | Biomedical materials, Drug delivery | nih.govrsc.org |

| Block Copolymers | Advanced coatings, Functional materials | vt.edu |

Role as Key Intermediates in Complex Organic Synthesis

Oxazole (B20620) derivatives, including this compound, are valuable intermediates in the synthesis of more complex molecules, particularly those with biological activity. bldpharm.comsigmaaldrich.cn The oxazole ring can be found in a variety of natural products and pharmacologically active compounds. researchgate.net Synthetic chemists utilize the reactivity of the oxazole ring to build larger, more intricate molecular architectures.

Several named reactions are employed for the synthesis of oxazoles, such as the Robinson-Gabriel synthesis, Fischer oxazole synthesis, and the van Leusen reaction. ijpsonline.comyoutube.com These methods allow for the creation of substituted oxazoles which can then be further modified. For example, the development of methods for the direct arylation of oxazoles with high regioselectivity allows for the precise addition of aryl groups at specific positions on the oxazole ring. organic-chemistry.org This level of control is crucial for the targeted synthesis of complex molecules. The ability to perform these reactions under mild conditions and with a broad range of starting materials makes oxazole intermediates like this compound highly valuable in synthetic organic chemistry. organic-chemistry.orgresearchgate.net

Integration into Nanotechnology and Biomaterials Research

The unique properties of oxazole-containing compounds are also being explored in the fields of nanotechnology and biomaterials. bldpharm.com Poly(2-oxazoline)s, for instance, have been investigated as potential biomaterials due to their biocompatibility and non-fouling properties, making them a promising alternative to poly(ethylene glycol) (PEG) in certain applications. nih.gov The ability to tailor the chemical structure of these polymers allows for the creation of biomaterials with specific functionalities for applications like drug delivery and tissue engineering. nih.govvt.edu

The integration of specific oxazole derivatives into nanostructures could lead to the development of novel sensors, catalysts, or delivery vehicles. The rich chemistry of oxazoles provides opportunities to fine-tune properties such as the hydrophilic-lipophilic balance and to introduce specific functionalities for targeted interactions. nih.gov As research in this area progresses, the incorporation of compounds like this compound into nanomaterials could unlock new possibilities in diagnostics and therapeutics.

Development of Novel Synthetic Methodologies for Enhanced Regioselectivity and Yield

Recent advancements have focused on various catalytic systems and reaction conditions. For example, palladium-catalyzed and copper-catalyzed reactions have been developed for the direct arylation of oxazoles, allowing for the selective formation of C-5 or C-2 arylated products depending on the solvent and ligands used. organic-chemistry.org Other approaches include the use of ionic liquids as recyclable solvents, which can lead to high yields in the synthesis of 4,5-disubstituted oxazoles. nih.gov

Researchers are also exploring greener and more sustainable methods, such as electrochemical synthesis, which avoids the need for transition metals and harsh oxidants. rsc.org One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, are also being developed to improve efficiency and reduce waste. mdpi.com These novel methodologies are critical for making the synthesis of complex oxazole compounds more practical and scalable.

| Synthetic Strategy | Key Advantage |

| Palladium/Copper Catalysis | High regioselectivity in arylation. organic-chemistry.org |

| Ionic Liquids | High yields and solvent recyclability. nih.gov |

| Electrochemical Synthesis | Green and sustainable, avoids transition metals. rsc.org |

| One-Pot Reactions | Increased efficiency, reduced waste. mdpi.com |

Application of Machine Learning and Artificial Intelligence in Oxazole Compound Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the discovery and design of new molecules, including oxazole derivatives. These computational tools can analyze vast amounts of chemical data to predict the properties and potential biological activities of novel compounds. astrazeneca.com

One key application is in Quantitative Structure-Activity Relationship (QSAR) studies, where ML models learn the relationship between a molecule's chemical structure and its biological activity. youtube.com This allows for the virtual screening of large libraries of potential drug candidates to identify those with the highest probability of being active. nih.gov Generative AI models can even design entirely new molecules with desired properties, along with proposing a synthetic route to create them. youtube.com

By combining high-throughput screening data with AI and ML, researchers can more efficiently navigate the vast chemical space to identify promising oxazole compounds for further investigation. astrazeneca.com This data-driven approach has the potential to significantly reduce the time and cost associated with drug discovery and materials development. nih.gov For instance, ML can help in selecting the most promising candidates from a virtual library for synthesis and testing, thereby prioritizing experimental efforts. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-(2,3-Dichlorobenzoyl)oxazole, and how do reaction conditions influence yield?

- Methodology : A two-step approach is commonly employed: (i) Condensation of 2,3-dichlorobenzoyl chloride with oxazole precursors under reflux in aprotic solvents (e.g., DMF or THF) using bases like triethylamine to neutralize HCl byproducts. (ii) Purification via column chromatography or recrystallization from ethanol/water mixtures. Yield optimization requires precise control of stoichiometry, temperature (70–90°C), and reaction time (12–24 hrs) .

- Data Contradictions : reports 65% yield using DMSO under reflux for 18 hours, while other methods (e.g., THF with catalytic DMAP) achieve higher yields (~75%) but require longer reaction times. Solvent polarity and catalyst selection critically impact side-product formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodology :

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and oxazole ring vibrations (C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- NMR : ¹H NMR shows deshielded aromatic protons (δ 7.5–8.5 ppm for dichlorophenyl group) and oxazole protons (δ 8.0–8.3 ppm). ¹³C NMR identifies the benzoyl carbonyl carbon at ~165 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, essential for confirming substituent effects .

Advanced Research Questions

Q. How does benzannulation at the oxazole moiety affect the excited-state intramolecular proton transfer (ESIPT) properties of this compound derivatives?

- Methodology : Computational studies (TDDFT at B3LYP/6-31+G(d) level) reveal that benzannulation extends π-conjugation, increasing energy barriers for ESIPT by ~3–5 kcal/mol due to altered charge transfer character. Experimental validation via fluorescence spectroscopy shows blue-shifted emission (Δλ ~20 nm) in benzannulated derivatives compared to non-annelated analogs .

- Data Contradictions : While benzannulation at the oxazole site minimally affects emission wavelength (vs. phenol-unit annelation), hybrid DFT functionals (e.g., PBE0) better predict emission energies than range-separated functionals (CAM-B3LYP), which overestimate by ~0.3 eV .

Q. What structural modifications enhance the antifungal activity of this compound derivatives, and how do electronic properties correlate with bioactivity?

- Methodology :

- Derivative Design : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position of the oxazole ring to increase electrophilicity, improving interactions with fungal cytochrome P450 enzymes.

- SAR Studies : Substituent lipophilicity (logP) correlates with activity; derivatives with logP ~3.5 exhibit optimal membrane permeability. For example, 5-nitro-substituted analogs show MIC values of 2 µg/mL against Candida albicans, outperforming clotrimazole (MIC = 4 µg/mL) .

- Mechanistic Insights : Density functional theory (DFT) calculations indicate that electron-deficient oxazole rings stabilize charge-transfer complexes with fungal ergosterol, disrupting membrane integrity .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous environments?

- Methodology : Accelerated stability studies (40°C/75% RH) show degradation follows first-order kinetics. In polar protic solvents (e.g., water), hydrolysis of the oxazole ring occurs at pH < 3 (t₁/₂ = 8 hrs) via acid-catalyzed ring opening. Neutral/basic conditions (pH 7–9) improve stability (t₁/₂ > 30 days). Stabilizing excipients like cyclodextrins reduce hydrolysis rates by 40% via host-guest complexation .

Methodological Guidance

Q. What computational strategies best predict the charge-transfer behavior of this compound in photovoltaic applications?

- Methodology : Use time-dependent DFT (TDDFT) with the Tamm-Dancoff approximation (TDA) and solvent models (e.g., IEFPCM) to simulate absorption spectra. The B3LYP functional accurately reproduces experimental λ_max (~350 nm) in dichloromethane. For charge mobility, apply Marcus theory with reorganization energies (λ ~0.25 eV) derived from geometry optimizations of neutral and charged states .

Q. How can contradictory NMR data for oxazole derivatives be resolved when substituents cause signal overlap?

- Methodology : Employ 2D NMR techniques:

- HSQC : Resolves overlapping aromatic signals by correlating ¹H and ¹³C shifts.

- NOESY : Identifies spatial proximity between dichlorophenyl and oxazole protons, confirming regiochemistry.

- Dynamic NMR : Variable-temperature studies (e.g., 25–60°C) reveal conformational exchange broadening in flexible derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.